

A Researcher's In-Depth Guide to Commercial Deuterated Lipid Standards

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *14:0 Lyso PC-d27*

Cat. No.: *B12401694*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern biomedical research and pharmaceutical development, the precise and accurate quantification of lipids is paramount. As key players in cellular structure, signaling, and energy metabolism, lipids are increasingly recognized as critical biomarkers and therapeutic targets. This technical guide provides a comprehensive overview of commercially available deuterated lipid standards, essential tools for achieving reliable quantification in mass spectrometry-based lipidomics.

The Cornerstone of Quantitative Lipidomics: Deuterated Internal Standards

Stable isotope dilution mass spectrometry, utilizing deuterated internal standards, is the gold standard for the accurate quantification of lipids in complex biological matrices. In this method, a known amount of a deuterated lipid analog is "spiked" into a sample at the earliest stage of preparation. Because the deuterated standard is chemically identical to its endogenous counterpart, it experiences the same extraction inefficiencies, matrix effects, and ionization suppression or enhancement during analysis. By measuring the ratio of the endogenous analyte to its deuterated internal standard, researchers can correct for these variations and achieve highly accurate and precise quantification.

Commercial Sources of Deuterated Lipid Standards

Several reputable suppliers offer a wide range of deuterated lipid standards, from individual fatty acids to complex phospholipids and comprehensive mixtures. The choice of supplier often depends on the specific lipid classes of interest, required purity, and whether a pre-made mixture or a custom-synthesized standard is needed.

Key Commercial Suppliers:

- Avanti Research (part of Croda): A leading name in high-purity lipids, Avanti offers a vast catalog of deuterated phospholipids, sphingolipids, sterols, and neutral lipids. They are also renowned for their LIPIDOMIX® quantitative mass spectrometry standards, including the popular SPLASH™ LIPIDOMIX™ which contains a mixture of deuterated lipids representative of major lipid classes found in human plasma. Avanti also provides extensive custom synthesis and formulation services.
- Cayman Chemical: Cayman Chemical provides a broad portfolio of deuterated lipid standards, with a particular strength in eicosanoids and other bioactive lipids. Their MaxSpec® line of standards are gravimetrically prepared and come with a detailed Certificate of Analysis, ensuring their suitability for quantitative applications. They offer a variety of deuterated lipid mixtures tailored for specific analytical needs.
- Cambridge Isotope Laboratories, Inc. (CIL): CIL is a primary manufacturer of stable isotopes and offers a diverse library of deuterated fatty acids and lipids. Their products are available in various labeling patterns and forms (free acid, salt, ester) to suit different experimental requirements.
- Sigma-Aldrich (Merck): As a major distributor of research chemicals, Sigma-Aldrich offers a selection of deuterated lipids from various manufacturers, including Avanti Research. Their extensive distribution network makes them a convenient source for many common deuterated lipid standards.

Custom Synthesis Specialists:

For lipids that are not commercially available, several companies specialize in custom synthesis of stable isotope-labeled compounds:

- BOC Sciences: Offers comprehensive custom synthesis services for a wide range of lipids, including phospholipids, triglycerides, and sterols, with options for deuterium labeling at

specific positions.[1][2] They provide tailored solutions from initial design to large-scale production.[3]

- Nucleosyn: Specializes in the custom synthesis of stable isotope-labeled molecules, including a variety of synthetic lipids.[4][5][6] They have expertise in incorporating isotopic labels at specific positions within a molecule.[4][6]

Data Presentation: A Comparative Overview of Deuterated Lipid Standards

The following tables provide a summary of representative deuterated lipid standards available from leading commercial suppliers. It is crucial to consult the Certificate of Analysis provided by the supplier for lot-specific information on purity and concentration.

Table 1: Selected Deuterated Fatty Acid Standards

Fatty Acid	Supplier	Catalog Number (Example)	Isotopic Purity	Chemical Purity
Palmitic Acid-d31	Cambridge Isotope Laboratories	DLM-257	≥98%	>98%
Stearic Acid-d35	Cayman Chemical	9003318	≥99% deuterated forms (d1-d35)	≥98%
Oleic Acid-d17	Cayman Chemical	9000432	≥99% deuterated forms (d1-d17)	≥98%
Linoleic Acid-d4	Avanti Research	791651	>99%	>99%
Arachidonic Acid-d8	Cayman Chemical	390010	≥99% deuterated forms (d1-d8)	≥98%
Docosahexaenoic Acid-d5	Cayman Chemical	10005056	≥99% deuterated forms (d1-d5)	≥98%

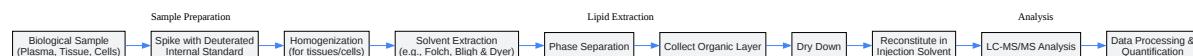
Table 2: Selected Deuterated Phospholipid Standards

Phospholipid	Supplier	Catalog Number (Example)	Isotopic Purity	Chemical Purity
16:0-18:1(d7) PC	Avanti Research	860399	>99%	>99%
16:0-d31-18:1 PE	Avanti Research	860377	>99%	>99%
16:0-d31-18:1 PS	Avanti Research	860385	>99%	>99%
C16 Ceramide-d7	Avanti Research	860686	>99%	>99%
C16 Sphingomyelin-d9	Nucleosyn	N/A	Not specified	Not specified

Table 3: Commercially Available Deuterated Lipid Mixtures

Product Name	Supplier	Key Components
SPLASH™ LIPIDOMIX® Mass Spec Standard	Avanti Research	Mixture of major lipid classes (PC, PE, PS, PI, PG, PA, LPC, LPE, SM, CER, DAG, TAG)
Deuterated Lipidomics MaxSpec® Mixture	Cayman Chemical	Mixture of deuterated glycerolipids, sphingolipids, sterol lipids, fatty acids, fatty esters, and glycerophospholipids
Deuterated Arachidonic Acid Oxylipin MaxSpec® LC-MS Mixture	Cayman Chemical	Deuterated metabolites of arachidonic acid (e.g., HETEs)

Table 4: Representative Quantitative Performance Data for Deuterated Fatty Acid Standards


Analyte	Method	Linearity (ng/mL)	LOD (ng/mL)	LOQ (ng/mL)	Reference
Various Fatty Acids	LC-MS/MS	0.1 - 10	0.005 - 0.1	0.015 - 0.3	[7]
Various Fatty Acids	GC-MS	0.001 - 10	0.00005 - 0.001	0.00015 - 0.003	[8]
Oleic Acid-d7	HPLC-ESI-MS	0.028 - 8.47	0.028	0.028	[9]
Stearic Acid-d7	HPLC-ESI-MS	0.028 - 8.47	0.028	0.028	[9]

Note: LOD (Limit of Detection) and LOQ (Limit of Quantification) are highly dependent on the analytical platform and matrix.

Experimental Protocols: A Step-by-Step Guide

The successful application of deuterated lipid standards requires meticulous attention to detail throughout the analytical workflow. Below are generalized protocols for lipid extraction and analysis. It is essential to optimize these protocols for the specific biological matrix and lipid classes of interest.

General Experimental Workflow

[Click to download full resolution via product page](#)

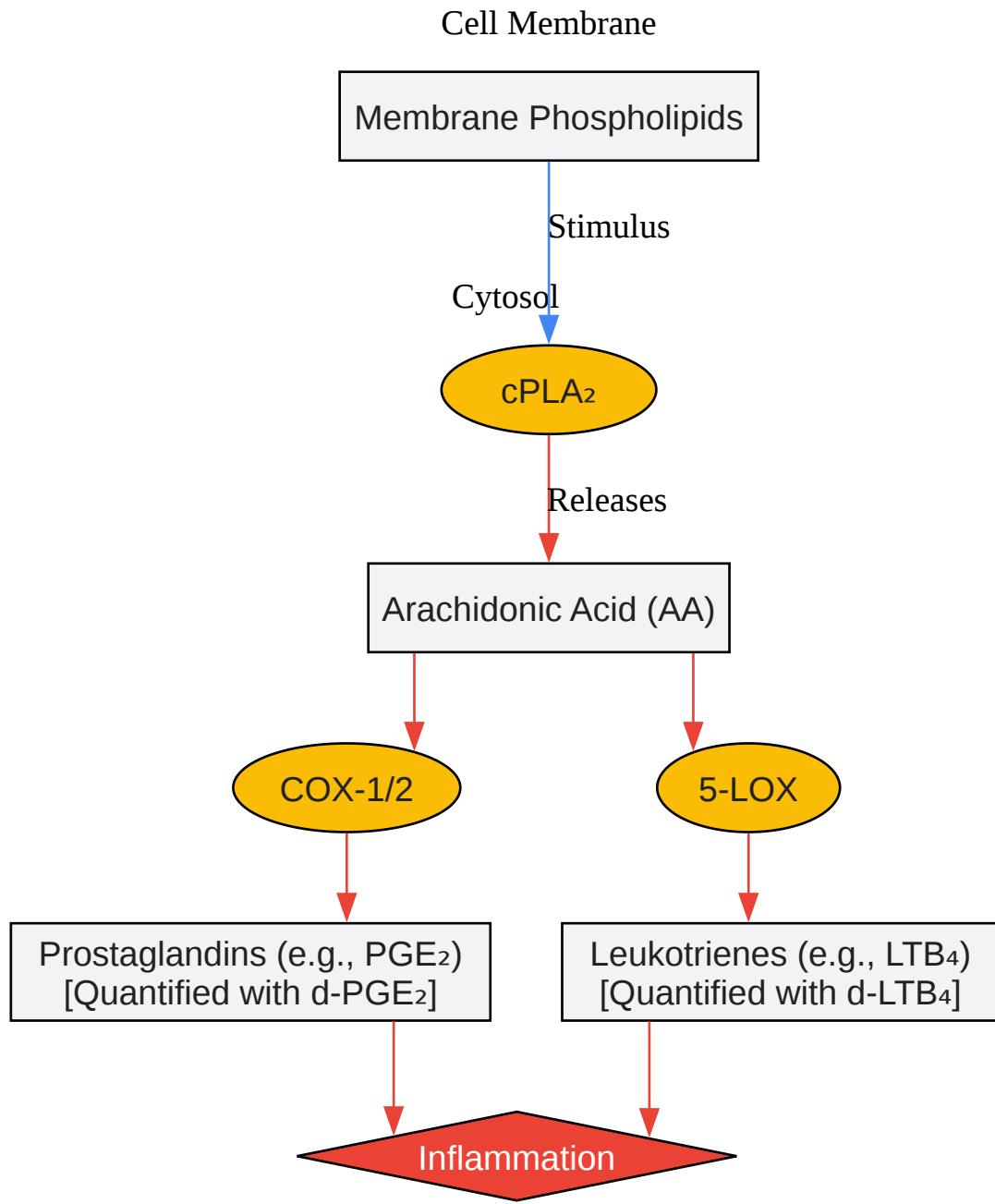
Caption: General workflow for quantitative lipid analysis using deuterated internal standards.

Detailed Protocol 1: Lipid Extraction from Plasma (Modified Folch Method)

- Sample Preparation: Thaw frozen plasma samples on ice.
- Internal Standard Spiking: In a glass tube, add a known volume of plasma (e.g., 50 μ L). To this, add a precise amount of the deuterated internal standard or standard mixture.
- Solvent Addition: Add a 2:1 (v/v) mixture of chloroform:methanol (e.g., 2 mL). Vortex vigorously for 1-2 minutes.
- Phase Separation: Add a salt solution (e.g., 0.9% NaCl, 0.5 mL) and vortex for 30 seconds. Centrifuge at a low speed (e.g., 1500 x g) for 5 minutes to separate the aqueous and organic phases.
- Collection: Carefully collect the lower organic layer containing the lipids using a glass Pasteur pipette and transfer to a new glass tube.
- Drying: Dry the lipid extract under a gentle stream of nitrogen gas.
- Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., 100 μ L of a 90:10 mixture of mobile phase A and B).

Detailed Protocol 2: LC-MS/MS Analysis of Fatty Acids

- Chromatographic Separation:
 - Column: Use a C18 reversed-phase column suitable for lipid analysis (e.g., 2.1 mm x 100 mm, 1.7 μ m particle size).
 - Mobile Phase A: Acetonitrile/water (e.g., 60:40) with 10 mM ammonium formate and 0.1% formic acid.
 - Mobile Phase B: Isopropanol/acetonitrile (e.g., 90:10) with 10 mM ammonium formate and 0.1% formic acid.
 - Gradient: A typical gradient starts with a low percentage of mobile phase B, which is gradually increased to elute the more hydrophobic lipids.


- Mass Spectrometry:
 - Ionization: Use electrospray ionization (ESI) in negative ion mode for fatty acid analysis.
 - Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. This involves monitoring specific precursor-to-product ion transitions for each fatty acid and its corresponding deuterated internal standard, providing high selectivity and sensitivity.
- Data Analysis:
 - Integrate the peak areas for each endogenous fatty acid and its deuterated internal standard.
 - Generate a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration of a series of calibration standards.
 - Determine the concentration of each fatty acid in the biological samples by interpolation from the calibration curve.

Signaling Pathways and Logical Relationships

Deuterated lipid standards are instrumental in elucidating the roles of specific lipids in various signaling pathways. The ability to accurately quantify changes in lipid concentrations in response to stimuli or in disease states provides crucial insights into cellular function and pathology.

Eicosanoid Signaling Pathway in Inflammation

Eicosanoids, derived from arachidonic acid and other polyunsaturated fatty acids, are potent signaling molecules that mediate inflammation.[\[10\]](#)[\[11\]](#) Their low endogenous concentrations and rapid turnover necessitate the use of deuterated internal standards for accurate quantification.[\[12\]](#)


[Click to download full resolution via product page](#)

Caption: Simplified eicosanoid signaling pathway in inflammation.

PPAR Signaling Pathway and Lipid Metabolism

Peroxisome proliferator-activated receptors (PPARs) are nuclear receptors that act as transcription factors to regulate genes involved in lipid and glucose metabolism.[\[13\]](#)[\[14\]](#) Fatty

acids and their derivatives are natural ligands for PPARs.^[13] Accurate quantification of these lipid ligands is essential for understanding PPAR activation and its downstream effects.

[Click to download full resolution via product page](#)

Caption: Fatty acid activation of the PPAR signaling pathway.

Insulin Signaling and Lipid Intermediates

Insulin resistance is a hallmark of type 2 diabetes and is strongly associated with the accumulation of certain lipid species, such as diacylglycerols (DAGs) and ceramides, which can interfere with the insulin signaling cascade.^{[15][16]} Deuterated standards for these lipid classes are crucial for investigating their role in metabolic diseases.

Caption: Interference of lipid intermediates with the insulin signaling pathway.

Conclusion

Deuterated lipid standards are indispensable tools for researchers, scientists, and drug development professionals engaged in quantitative lipidomics. The commercial availability of a wide range of high-purity standards, coupled with robust and well-defined experimental protocols, has empowered the scientific community to unravel the complex roles of lipids in health and disease. By leveraging these critical reagents and methodologies, researchers can generate high-quality, reproducible data, paving the way for new diagnostic and therapeutic strategies targeting lipid-mediated pathways.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. avantiresearch.com [avantiresearch.com]
- 2. cdmo.bocsci.com [cdmo.bocsci.com]
- 3. solutions.bocsci.com [solutions.bocsci.com]
- 4. Isotope-labeled lipids - Nucleosyn [\[nucleosyn.com\]](http://nucleosyn.com)
- 5. The chemistry you need - Nucleosyn [\[nucleosyn.com\]](http://nucleosyn.com)
- 6. Services - Stable isotope - Nucleosyn [\[nucleosyn.com\]](http://nucleosyn.com)
- 7. Quantitative analysis of lipids: a higher-throughput LC–MS/MS-based method and its comparison to ELISA - PMC [\[pmc.ncbi.nlm.nih.gov\]](http://pmc.ncbi.nlm.nih.gov)

- 8. jianhaidulab.com [jianhaidulab.com]
- 9. Rapid measurement of deuterium-labeled long-chain fatty acids in plasma by HPLC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. An Integrated Model of Eicosanoid Metabolism and Signaling Based on Lipidomics Flux Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantification of eicosanoids and their metabolites in biological matrices: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Targeted quantitative analysis of eicosanoid lipids in biological samples using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Applications of metabolomics for understanding the action of peroxisome proliferator-activated receptors (PPARs) in diabetes, obesity and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. PPARs are a unique set of fatty acid regulated transcription factors controlling both lipid metabolism and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Lipid signals and insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Impact of Lipids on Insulin Resistance: Insights from Human and Animal Studies - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Researcher's In-Depth Guide to Commercial Deuterated Lipid Standards]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b12401694#commercial-sources-of-deuterated-lipid-standards>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com